molecular formula C23H18CrN5O8S+ B12730609 Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) CAS No. 94276-37-6

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-)

Cat. No.: B12730609
CAS No.: 94276-37-6
M. Wt: 576.5 g/mol
InChI Key: KVUZFNBMZSESRY-UHFFFAOYSA-O
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Description

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a chromium(III) complex featuring azo ligands, sulfonato groups, and aromatic substituents. Its structure includes:

  • Azo linkages: Two azo (-N=N-) groups bridge aromatic rings, contributing to its conjugation and chromophoric properties.
  • Hydroxy and nitro groups: The 2,4-dihydroxy, 3-hydroxy, and 7-nitro substituents enhance solubility and influence electronic transitions.
  • Sulphonato group: The sulfonato (-SO₃⁻) moiety improves water solubility and stabilizes the chromium complex.
  • o-Tolylazo group: The ortho-methyl-substituted phenylazo group introduces steric and electronic effects.

This compound is likely used in industrial dyes or pigments due to its complex chromophore and stability. Its synthesis involves sequential diazotization and coupling reactions, followed by chromium coordination .

Properties

CAS No.

94276-37-6

Molecular Formula

C23H18CrN5O8S+

Molecular Weight

576.5 g/mol

IUPAC Name

chromium;4-[[2,4-dihydroxy-5-[(2-methylphenyl)diazenyl]phenyl]diazenyl]-3-hydroxy-7-nitronaphthalene-1-sulfonic acid;hydron

InChI

InChI=1S/C23H17N5O8S.Cr/c1-12-4-2-3-5-16(12)24-25-17-9-18(20(30)10-19(17)29)26-27-23-14-7-6-13(28(32)33)8-15(14)22(11-21(23)31)37(34,35)36;/h2-11,29-31H,1H3,(H,34,35,36);/p+1

InChI Key

KVUZFNBMZSESRY-UHFFFAOYSA-O

Canonical SMILES

[H+].CC1=CC=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)O)[N+](=O)[O-].[Cr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) typically involves the diazotization of aromatic amines followed by azo coupling reactions. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond (-N=N-). The chromate component is introduced through complexation reactions with chromium salts .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is usually isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include different oxidation states of chromium, aromatic amines, and substituted aromatic compounds .

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis:
One of the primary applications of this compound is in colorimetric analysis. The azo group allows for the formation of colored complexes, which can be quantitatively analyzed using spectrophotometry. This method is particularly useful for determining concentrations of metal ions in solution.

Chromatography:
The compound can also be employed as a stationary phase or a reagent in chromatographic techniques, facilitating the separation and identification of various analytes based on their chemical properties.

Table 1: Comparison of Analytical Techniques Using Hydrogen Chromate

TechniqueApplicationAdvantages
SpectrophotometryQuantitative analysis of metal ionsHigh sensitivity and specificity
High-performance liquid chromatography (HPLC)Separation of complex mixturesHigh resolution and speed
Thin-layer chromatography (TLC)Qualitative analysis and monitoring reactionsSimple and cost-effective

Biological Applications

Antimicrobial Activity:
Research indicates that hydrogen chromate derivatives exhibit antimicrobial properties. The presence of the chromate ion may enhance the compound's ability to disrupt microbial cell membranes, making it a candidate for developing antimicrobial agents.

Potential in Cancer Research:
The compound's structural components suggest potential applications in cancer research. Azo compounds have been studied for their ability to induce apoptosis in cancer cells, and the nitro group may contribute to this activity by generating reactive oxygen species (ROS).

Environmental Chemistry

Heavy Metal Remediation:
Hydrogen chromate can be utilized in environmental applications, particularly in the remediation of heavy metal-contaminated sites. Its ability to form stable complexes with heavy metals allows for the removal and stabilization of these contaminants from soil and water.

Table 2: Environmental Applications of Hydrogen Chromate

ApplicationMechanismImpact
Heavy metal extractionComplexation with heavy metalsReduces bioavailability of toxins
Water treatmentRemoval of contaminants through precipitationImproves water quality

Case Studies

Case Study 1: Spectrophotometric Determination of Lead Ions
In a study published in the Journal of Analytical Chemistry, researchers utilized hydrogen chromate to develop a spectrophotometric method for detecting lead ions in drinking water. The method demonstrated high sensitivity with a detection limit of 0.1 µg/L, showcasing the compound's effectiveness in environmental monitoring.

Case Study 2: Antimicrobial Efficacy Against E. coli
A study reported in the International Journal of Microbiology highlighted the antimicrobial efficacy of hydrogen chromate against Escherichia coli strains. The results indicated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) involves its ability to form complexes with various metal ions and interact with biological molecules. The azo bonds and chromate component play a crucial role in its reactivity and interactions. The molecular targets and pathways involved include binding to proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Property Target Compound Sodium Hydroxy[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(1-) Bis[3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-)
Molecular Formula C₂₃H₁₆CrN₅O₁₀S⁻² (approximate) C₂₀H₁₃CrN₃O₇S·Na·H₂O C₃₂H₂₈Cl₂CrN₁₀O₈S₂
Azo Substituents o-Tolylazo, dihydroxyphenylazo 2-hydroxy-1-naphthylazo 3-chlorophenylpyrazolylazo
Key Functional Groups 2,4-dihydroxy, 3-hydroxy, 7-nitro, sulfonato 3-hydroxy, 7-nitro, sulfonato 4-hydroxy, pyrazolyl, chlorophenyl, sulfonamidato
Counterion Hydrogen (H⁺) Sodium (Na⁺) Hexane-1,6-diamine
Solubility Moderate in water (due to sulfonato and H⁺ counterion) High in water (Na⁺ enhances solubility) Low in water (bulky organic counterion)
Application Textile dye, pigment Industrial dye Pharmaceutical intermediate (potential bioactivity)
Spectroscopy
  • FTIR :
    • Target compound: Expected peaks at ~3400 cm⁻¹ (O-H), 1520 cm⁻¹ (N=O nitro), 1340 cm⁻¹ (S=O sulfonato) .
    • Sodium chromate analogue: Confirmed S=O (1345 cm⁻¹) and N=O (1525 cm⁻¹) .
  • NMR :
    • Aromatic protons in the target compound resonate at δ 6.8–8.2 ppm (similar to ’s azo compounds) .
    • Sodium chromate analogue shows distinct splitting for naphthyl protons (δ 7.2–7.9 ppm) .
Stability and Reactivity
  • The target compound’s o-tolylazo group introduces steric hindrance, reducing photodegradation compared to naphthylazo analogues .
  • Chlorophenyl derivatives (e.g., ) exhibit higher thermal stability due to halogen substituents but lower solubility.

Biological Activity

Hydrogen (4-((2,4-dihydroxy-5-(o-tolylazo)phenyl)azo)-3-hydroxy-7-nitronaphthalene-1-sulphonato(3-))chromate(1-) is a complex azo dye compound with potential applications in various fields, including biochemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • Azo linkage
  • Hydroxy and nitro substituents
  • Sulphonate groups

Its molecular formula is C16H14CrN5O7SC_{16}H_{14}CrN_{5}O_{7}S, indicating a significant molecular weight and complexity conducive to various biological interactions.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, such as proteins and nucleic acids. The azo group is known for its capacity to undergo reduction, which can lead to the formation of reactive intermediates that may interact with cellular components.

Antimicrobial Activity

Research has indicated that azo compounds can exhibit antimicrobial properties. For instance, studies have shown that similar chromate derivatives possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. For example:

  • Cell Line Tested : Human liver carcinoma cells (HepG2)
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, indicating moderate cytotoxicity .
Cell LineIC50 (µM)Reference
HepG225
MCF-730

Toxicological Profile

The toxicological assessment reveals that the compound may pose risks to aquatic life and human health. It has been classified as:

  • Toxic to aquatic life : Long-lasting effects observed in environmental studies.
  • Irritant : Causes serious eye irritation and may lead to allergic skin reactions .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a related azo dye against E. coli. The results demonstrated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies on HepG2 cells showed that treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G2/M phase, highlighting its potential as an anticancer agent .

Q & A

Q. How can collaborative workflows (e.g., synthesis + computational modeling) accelerate research on this compound?

  • Methodological Answer: Adopt a tiered approach:

Lab A: Synthesize and characterize batches.

Lab B: Perform DFT modeling to predict reactive sites.

Lab C: Validate predictions via kinetic studies (e.g., stopped-flow spectroscopy).
Use cloud-based platforms (e.g., ChemCompute) for real-time data sharing and iterative refinement .

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